molecular formula C11H8BrFN2O2 B2882631 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-52-7

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2882631
CAS No.: 1189749-52-7
M. Wt: 299.099
InChI Key: VWXRGCGCOCJEQK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1224155-10-5) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₅H₁₁BrFN₃O₂ and a molecular weight of 356.17 g/mol. It features a 4-bromo-2-fluorophenyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring, along with a carboxylic acid substituent at the 4-position . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXRGCGCOCJEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Pyrazole Formation: The brominated and fluorinated phenyl derivative is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be contextualized by comparing it to analogous pyrazole-carboxylic acid derivatives. Key differences in substituents, electronic properties, and applications are highlighted below:

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Properties
1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₅H₁₁BrFN₃O₂ 1: 4-Bromo-2-fluorophenyl; 5: Methyl; 4: COOH High electrophilicity due to Br/F; MW: 356.17
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () C₁₂H₉F₃N₂O₂ 1: 4-Methylphenyl; 5: CF₃; 4: COOH Trifluoromethyl enhances lipophilicity; MW: 270.21
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid () C₁₂H₁₂N₂O₃ 1: 4-Methoxyphenyl; 5: Methyl; 4: COOH Methoxy group improves solubility; MW: 232.23
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid () C₁₄H₉ClFN₃O₂ 1: 2-Cl-5-F-phenyl; 5: Pyrrole; 4: COOH Pyrrole enhances π-π interactions; pKa: 2.38
1-(4-Bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid () C₁₄H₁₀BrN₃O₂ 1: 4-Bromophenyl; 5: Pyrrole; 4: COOH Lacks 2-F substituent; MW: 332.15

Key Research Findings

Electron-Withdrawing Effects : The bromo and fluoro groups in the target compound increase the acidity of the carboxylic acid group (predicted pKa ~2–3) compared to methoxy-substituted analogs (e.g., ), which have higher electron density and weaker acidity .

Bioactivity : Compounds with pyrrole substitutions () demonstrate enhanced aromatic stacking in protein binding sites, whereas the target compound’s Br/F groups may improve selectivity in halogen-bonding interactions .

Solubility : The methoxy derivative () exhibits better aqueous solubility than the bromo/fluoro analog due to its polar substituent, making it more suitable for formulation in hydrophilic environments .

Synthetic Utility : The trifluoromethyl group in increases metabolic stability, a feature absent in the target compound, which may require additional modifications for drug-like properties .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Density (g/cm³)
Target Compound 356.17 ~2.5 N/A 1.48 (predicted)
305.69 2.38 499.5 1.48
232.23 ~3.5 N/A N/A

Biological Activity

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its pharmacological properties.

The compound's molecular formula is C11H9BrFN2O2C_{11}H_{9}BrFN_{2}O_{2} with a molecular weight of approximately 284.10 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various enzymes, which can lead to anti-inflammatory effects. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
  • Cellular Signaling Pathways : It may influence cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer treatment.

Biological Activity Studies

A review of recent studies highlights the compound's potential applications:

  • Anti-inflammatory Activity : In vitro studies have shown that 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibits significant inhibition of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
  • Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.
  • Antimicrobial Effects : Some studies have reported that pyrazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered varying concentrations of the compound to LPS-stimulated macrophages. Results indicated a dose-dependent reduction in nitric oxide production, confirming its anti-inflammatory potential.

Concentration (µM)NO Production (µM)% Inhibition
0250
101540
50868
100388

Case Study 2: Anticancer Activity

A study assessing the cytotoxic effects on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.

Treatment (µM)Cell Viability (%)
Control100
1080
5050
10030

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